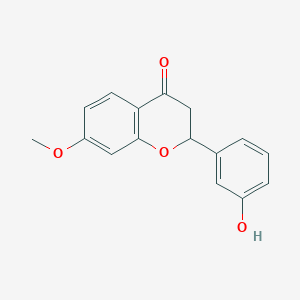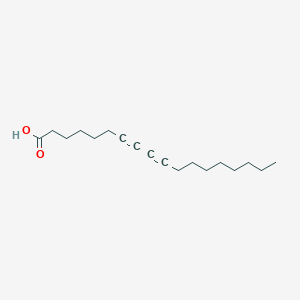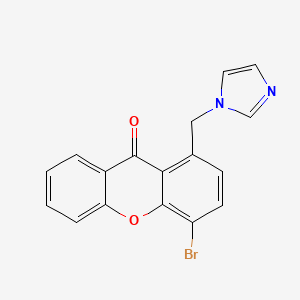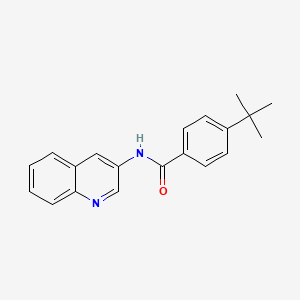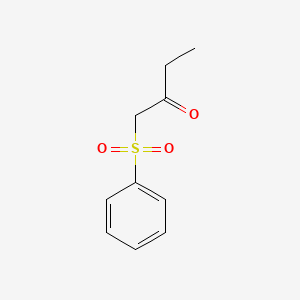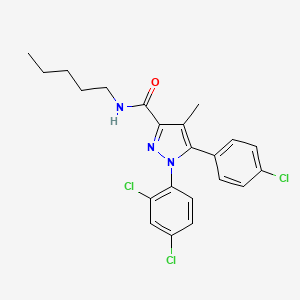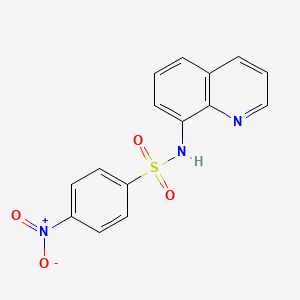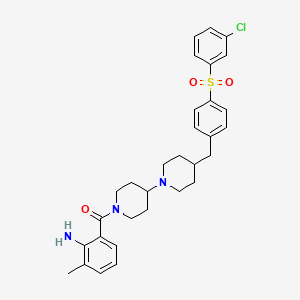
(2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCH-211803 es un fármaco de molécula pequeña desarrollado por Merck & Co., Inc. Es conocido por su función como antagonista del receptor muscarínico de acetilcolina M2. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la enfermedad de Alzheimer .
Métodos De Preparación
La síntesis de SCH-211803 involucra varios pasos:
Reacción Inicial: El tratamiento de la piperidina con 9-borabiciclo[3.3.1]nonano en tetrahidrofurano en reflujo, seguido de la reacción con un derivado de bromo usando carbonato de potasio, cloruro de paladio(II) (dppf) y trifenilarsina en dimetilformamida/agua, produce un derivado de clorofenilsulfonilo.
Eliminación del Grupo Boc: El grupo Boc se elimina usando ácido trifluoroacético en diclorometano/agua para obtener una amina secundaria.
Aminación Reductora: La amina secundaria se somete a aminación reductora con piperidona usando triacetoxihidruro de sodio en diclorometano en presencia de ácido acético, produciendo un derivado bipiperidinilo.
Análisis De Reacciones Químicas
SCH-211803 se somete a varias reacciones químicas:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: La aminación reductora es un paso clave en su síntesis, lo que indica su capacidad de sufrir reacciones de reducción.
Sustitución: La síntesis involucra reacciones de sustitución, como la reacción de la piperidina con un derivado de bromo.
Reactivos y Condiciones Comunes: Reactivos como 9-borabiciclo[3.3.1]nonano, carbonato de potasio, cloruro de paladio(II), trifenilarsina, ácido trifluoroacético, triacetoxihidruro de sodio y 1-hidroxi-benzotriazol se usan comúnmente en estas reacciones.
Productos Principales: Los principales productos formados incluyen derivados de clorofenilsulfonilo, aminas secundarias y derivados bipiperidinilo.
Aplicaciones Científicas De Investigación
SCH-211803 ha sido ampliamente estudiado por sus aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar antagonistas del receptor muscarínico de acetilcolina M2.
Biología: El compuesto se utiliza para investigar el papel de los receptores muscarínicos de acetilcolina en varios procesos biológicos.
Medicina: SCH-211803 se ha explorado por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer.
Mecanismo De Acción
SCH-211803 ejerce sus efectos antagonizando el receptor muscarínico de acetilcolina M2. Este receptor está involucrado en varios procesos fisiológicos, incluida la regulación de la frecuencia cardíaca y la contracción del músculo liso. Al bloquear este receptor, SCH-211803 puede modular estos procesos, lo que lo convierte en un posible agente terapéutico para afecciones como la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
SCH-211803 es único debido a su alta selectividad y actividad in vivo como antagonista del receptor muscarínico de acetilcolina M2. Los compuestos similares incluyen:
Darifenacina: Otro antagonista del receptor muscarínico utilizado para tratar la vejiga hiperactiva.
Solifenacina: Un antagonista del receptor muscarínico utilizado para la incontinencia urinaria.
Tolterodina: Un antagonista del receptor muscarínico utilizado para tratar la frecuencia urinaria y la urgencia.
Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad, aplicaciones terapéuticas y perfiles farmacocinéticos .
Propiedades
Número CAS |
331765-50-5 |
|---|---|
Fórmula molecular |
C31H36ClN3O3S |
Peso molecular |
566.2 g/mol |
Nombre IUPAC |
(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C31H36ClN3O3S/c1-22-4-2-7-29(30(22)33)31(36)35-18-14-26(15-19-35)34-16-12-24(13-17-34)20-23-8-10-27(11-9-23)39(37,38)28-6-3-5-25(32)21-28/h2-11,21,24,26H,12-20,33H2,1H3 |
Clave InChI |
VMJKUCKTXMESQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


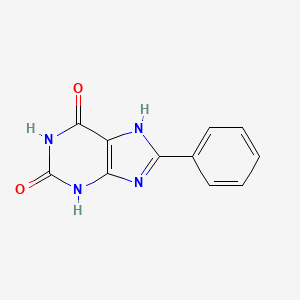
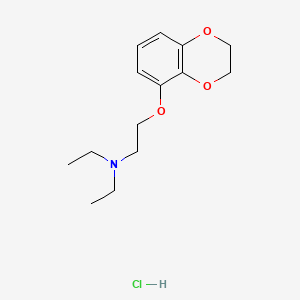
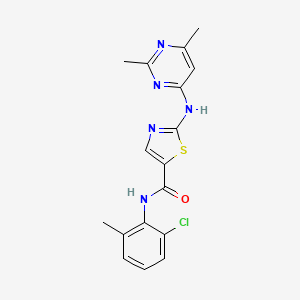
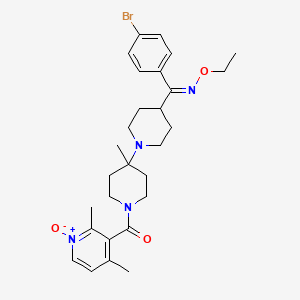
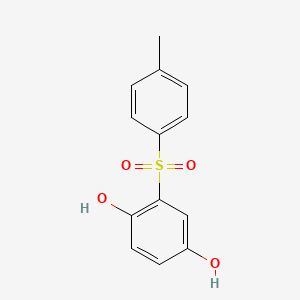
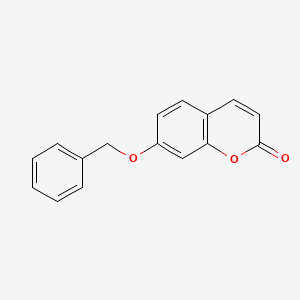
![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)
